(R)-4-Boc-amino-5-hydroxy-pentanoicacidmethylester
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Overview
Description
®-4-Boc-amino-5-hydroxy-pentanoicacidmethylester is a chiral compound used in various chemical and pharmaceutical applications. It is characterized by the presence of a Boc-protected amino group and a hydroxyl group on a pentanoic acid methyl ester backbone. This compound is significant due to its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Boc-amino-5-hydroxy-pentanoicacidmethylester typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of ®-4-Boc-amino-5-hydroxy-pentanoicacidmethylester follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-4-Boc-amino-5-hydroxy-pentanoicacidmethylester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ®-4-Boc-amino-5-oxo-pentanoicacidmethylester.
Reduction: Formation of ®-4-Boc-amino-5-hydroxy-pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-4-Boc-amino-5-hydroxy-pentanoicacidmethylester is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Industry: In the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of ®-4-Boc-amino-5-hydroxy-pentanoicacidmethylester involves its role as an intermediate in various biochemical pathways. The Boc-protected amino group allows for selective deprotection and subsequent reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition or receptor binding in pharmaceutical research.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Boc-amino-5-hydroxy-pentanoicacidmethylester: The enantiomer of the compound, differing in the spatial arrangement of atoms.
4-Boc-amino-5-hydroxy-pentanoicacidethylester: Similar structure but with an ethyl ester instead of a methyl ester.
4-Boc-amino-5-hydroxy-hexanoicacidmethylester: Similar structure but with an additional carbon in the backbone.
Uniqueness
®-4-Boc-amino-5-hydroxy-pentanoicacidmethylester is unique due to its specific chiral configuration and functional groups, making it a valuable intermediate in asymmetric synthesis and chiral resolution processes. Its Boc-protected amino group provides stability and selectivity in reactions, while the hydroxyl group offers versatility in further chemical modifications.
Properties
IUPAC Name |
methyl 5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVJJSKMYILGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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